molecular formula C8H9N3O B1384361 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 1057670-30-0

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Cat. No. B1384361
CAS RN: 1057670-30-0
M. Wt: 163.18 g/mol
InChI Key: OGHJXPFJKXUWDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is a chemical compound that belongs to the class of heterocyclic compounds known as pyrazolopyridines . These compounds are characterized by a pyrazole ring fused to a pyridine ring. Pyrazolopyridines are known for their significant and diverse biological and pharmacological activities .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, has been extensively studied. The synthetic strategies and approaches are systematized according to the method to assemble the pyrazolopyridine system . A recent study introduced a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst .


Molecular Structure Analysis

The molecular structure of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol is characterized by a pyrazole ring fused to a pyridine ring . The exact structure can be found in chemical databases or literature .


Chemical Reactions Analysis

Pyrazolo[3,4-b]pyridine derivatives have been found to exhibit significant inhibitory activity in certain chemical reactions . For example, some compounds showed significant inhibitory activity with IC50 values ranging from 0.057 ± 0.003 to 3.646 ± 0.203 μM compared to the control drug sorafenib .

Scientific Research Applications

Synthesis Strategies

This compound is part of the 1H-pyrazolo[3,4-b]pyridine derivatives family, which has seen extensive research from 2017 to 2021 regarding synthetic strategies and approaches. The methods are systematized based on how the pyrazolopyridine system is assembled, with each method’s advantages and drawbacks considered .

Anticancer Applications

There has been research on the in vitro anticancer screening of synthesized compounds related to this chemical structure. This indicates its potential use in developing new anticancer drugs .

Fluorescence Properties

Compounds within this group have demonstrated strong fluorescence, which can be observed under UV light. This property is significant for applications in fluorescence microscopy and as fluorescent markers in biological systems .

Biomedical Applications

Over 300,000 1H-pyrazolo[3,4-b]pyridines have been described in literature, including patents, indicating a broad range of biomedical applications. These could include drug development and diagnostic tools .

Photophysical Properties

The photophysical properties of these compounds have been studied for over a century, with research focusing on their synthesis and their potential use in photodynamic therapy and as photoactive materials .

Mechanism of Action

Pyrazolo[3,4-b]pyridine derivatives, including 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol, have been studied for their inhibitory activities against Tropomyosin receptor kinases (TRKs). TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . One study found that compound C03 showed acceptable activity with an IC50 value of 56 nM and it inhibited the proliferation of the Km-12 cell line with an IC50 value of 0.304 μM .

Future Directions

The future directions in the research of 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol and related compounds could involve further exploration of their synthesis, biological activities, and potential applications in medicine . More studies are needed to fully understand their mechanisms of action and to optimize their properties for specific applications.

properties

IUPAC Name

1,3-dimethyl-7H-pyrazolo[3,4-b]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-7-6(12)3-4-9-8(7)11(2)10-5/h3-4H,1-2H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGHJXPFJKXUWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C=CN2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1057670-30-0
Record name 1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 2
Reactant of Route 2
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 3
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 4
Reactant of Route 4
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 5
Reactant of Route 5
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol
Reactant of Route 6
Reactant of Route 6
1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.